4-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide
Description
4-(6-Cyclopropylpyrimidin-4-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide is a synthetic small molecule featuring a piperazine-1-carboxamide scaffold substituted with a 6-cyclopropylpyrimidin-4-yl group at the 4-position and a 2,3-dimethoxyphenyl group as the N-linked substituent. The compound’s design aligns with pharmacophores known to target central nervous system (CNS) receptors (e.g., dopamine or serotonin receptors) or enzymes, given the prevalence of piperazine derivatives in CNS drug discovery . The cyclopropylpyrimidine moiety may enhance metabolic stability compared to bulkier aromatic substituents, while the 2,3-dimethoxyphenyl group could influence lipophilicity and receptor-binding specificity .
Properties
IUPAC Name |
4-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-27-17-5-3-4-15(19(17)28-2)23-20(26)25-10-8-24(9-11-25)18-12-16(14-6-7-14)21-13-22-18/h3-5,12-14H,6-11H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCORHQXGFNIZEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide typically involves multi-step organic synthesis techniques. A common synthetic route includes:
Formation of the Cyclopropylpyrimidine Moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the cyclopropylpyrimidine ring.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.
Coupling with Dimethoxyphenyl Group: The final step involves coupling the dimethoxyphenyl group to the piperazine ring, typically through amide bond formation using reagents like carbodiimides (e.g., EDCI) and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The aromatic rings and piperazine moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution or nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic organic chemistry.
Biology
Biologically, 4-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide is investigated for its potential interactions with biological targets, such as enzymes or receptors. Its structural features suggest it could act as a ligand in biochemical assays.
Medicine
In medicinal research, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies often focus on its pharmacokinetics, bioavailability, and efficacy in preclinical models.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Piperazine-1-carboxamide Derivatives
Pharmacological and Physicochemical Insights
The 2,3-dimethoxyphenyl group differentiates it from analogs with 3,5-dimethoxyphenyl (e.g., compound 7a ), which may alter π-π stacking or hydrogen-bond interactions with target proteins.
Metabolic Stability: Cyclopropyl groups are known to resist oxidative metabolism, suggesting enhanced stability over compounds with unsaturated or heteroaromatic substituents (e.g., thienopyrazine in ).
Lipophilicity and CNS Penetration :
- The target compound’s calculated logP (~3.1, estimated) is comparable to A-988315 (logP = 3.5) , both within the optimal range for blood-brain barrier penetration. In contrast, carbothioamide derivatives (e.g., ) exhibit higher polarity (logP ~2.0), limiting CNS uptake.
Functional Activity: Unlike A-988315, which shows nanomolar affinity for V1b receptors , the target compound lacks reported functional data.
Research Findings and Limitations
- Synthetic Accessibility: The target compound’s synthesis likely follows established piperazine-carboxamide coupling protocols (e.g., CDI-mediated reactions ).
- Unresolved Questions: No direct evidence links the compound to specific biological targets or assays. Comparative pharmacokinetic data (e.g., half-life, bioavailability) are absent, limiting translational interpretation.
Biological Activity
The compound 4-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide is a member of the piperazine family, which has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SARs), and potential therapeutic applications, drawing from diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring and subsequent substitutions to introduce the pyrimidine and methoxyphenyl groups. The general synthetic approach can be summarized as follows:
- Formation of the Piperazine Core : The initial step involves the reaction of appropriate amines with carbonyl compounds to form the piperazine structure.
- Pyrimidine Attachment : Cyclopropylpyrimidine derivatives are synthesized through cyclization reactions involving malononitrile and substituted aldehydes.
- Final Modifications : The introduction of the 2,3-dimethoxyphenyl group is achieved through nucleophilic substitution reactions.
Anti-inflammatory Properties
Recent studies have indicated that derivatives similar to 4-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide exhibit significant anti-inflammatory activity. For instance, compounds with similar structures have shown effectiveness in reducing pro-inflammatory cytokines in vitro and in vivo models .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes associated with disease mechanisms. For example, research indicates that related piperazine derivatives act as inhibitors of CYP51 and CYP5122A1 enzymes involved in sterol biosynthesis in Leishmania parasites. This inhibition is crucial for developing treatments against leishmaniasis .
Antimicrobial Activity
Preliminary data suggest that this compound may also exhibit antimicrobial properties. Studies have shown that certain piperazine derivatives possess activity against various bacterial strains, indicating a potential role in antibiotic development.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:
- Cyclopropyl Group : The presence of the cyclopropyl moiety has been linked to enhanced binding affinity for target proteins.
- Dimethoxyphenyl Substitution : The methoxy groups contribute to lipophilicity, improving membrane permeability and bioavailability.
- Piperazine Core : Variations in substitutions on the piperazine ring significantly affect potency and selectivity against different biological targets.
Case Studies
- Leishmaniasis Treatment : In a study examining compounds similar to this one, certain analogs demonstrated selective inhibition of Leishmania donovani promastigotes with low micromolar EC50 values, suggesting their potential as antileishmanial agents .
- Inflammatory Models : In animal models of inflammation, compounds with structural similarities showed a marked reduction in edema and inflammatory markers, supporting their therapeutic potential in inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
